molecular formula C8H13NO3 B180158 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 299920-47-1

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B180158
CAS No.: 299920-47-1
M. Wt: 171.19 g/mol
InChI Key: YKWIPHFVESIOGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpyrrolidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . These compounds often interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Mode of Action

As a phenylpyrrolidine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions can lead to conformational changes in the target proteins, altering their activity and triggering downstream effects.

Biochemical Pathways

Phenylpyrrolidines often influence pathways related to neurotransmission, inflammation, and cell signaling . The compound’s effects on these pathways can lead to various downstream effects, potentially influencing cellular function and physiological responses.

Result of Action

Based on its classification as a phenylpyrrolidine, it may influence cellular function and physiological responses through its interactions with various targets and pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Preparation Methods

The synthetic routes and reaction conditions for preparing 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid are not extensively detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate starting materials and reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and its applications in proteomics research.

Properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWIPHFVESIOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389947
Record name 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299920-47-1
Record name 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
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